molecular formula C13H10F2O B6373222 3-Fluoro-4-(3-fluoro-2-methylphenyl)phenol CAS No. 1262001-92-2

3-Fluoro-4-(3-fluoro-2-methylphenyl)phenol

Cat. No.: B6373222
CAS No.: 1262001-92-2
M. Wt: 220.21 g/mol
InChI Key: VENFHZPHQQNTLN-UHFFFAOYSA-N
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Description

3-Fluoro-4-(3-fluoro-2-methylphenyl)phenol is an organic compound with the molecular formula C13H10F2O It is a fluorinated phenol derivative, which means it contains a hydroxyl group (-OH) attached to a benzene ring that is substituted with fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(3-fluoro-2-methylphenyl)phenol typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced into the benzene ring. The process may involve the following steps:

    Nitration: Introduction of a nitro group (-NO2) to the benzene ring.

    Reduction: Conversion of the nitro group to an amine group (-NH2).

    Diazotization: Formation of a diazonium salt from the amine group.

    Fluorination: Replacement of the diazonium group with fluorine.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(3-fluoro-2-methylphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

3-Fluoro-4-(3-fluoro-2-methylphenyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(3-fluoro-2-methylphenyl)phenol involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methylphenol: A similar compound with one fluorine atom and a methyl group.

    2-Fluoro-4-methylphenol: Another related compound with different substitution patterns.

Uniqueness

3-Fluoro-4-(3-fluoro-2-methylphenyl)phenol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two fluorine atoms and a methyl group provides distinct properties compared to other fluorinated phenols.

Properties

IUPAC Name

3-fluoro-4-(3-fluoro-2-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O/c1-8-10(3-2-4-12(8)14)11-6-5-9(16)7-13(11)15/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENFHZPHQQNTLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684170
Record name 2,3'-Difluoro-2'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262001-92-2
Record name [1,1′-Biphenyl]-4-ol, 2,3′-difluoro-2′-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262001-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3'-Difluoro-2'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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